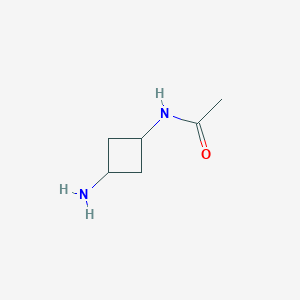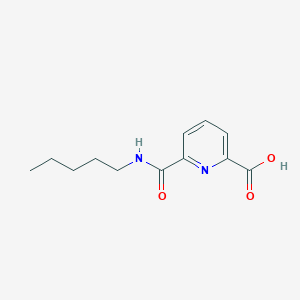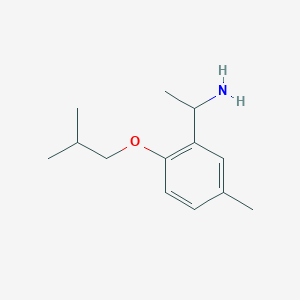
2-amino-N-methylpentanamide
説明
2-amino-N-methylpentanamide is a compound with the molecular formula C6H14N2O . It has a molecular weight of 130.19 g/mol . The IUPAC name for this compound is 2-amino-N-methylpentanamide . The compound is also known by other names such as N1-methylnorvalinamide .
Synthesis Analysis
2-Amino-N-methylpentanamide can be synthesized via a reaction between N-methylglycinamide and n-pentylamine in the presence of a suitable catalyst.Molecular Structure Analysis
The InChI representation of the molecule isInChI=1S/C6H14N2O/c1-3-4-5(7)6(9)8-2/h5H,3-4,7H2,1-2H3,(H,8,9) . The Canonical SMILES representation is CCCC(C(=O)NC)N . Physical And Chemical Properties Analysis
The compound has a molecular weight of 130.19 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 . The exact mass of the compound is 130.110613074 g/mol . The topological polar surface area of the compound is 55.1 Ų . The compound has a heavy atom count of 9 .科学的研究の応用
Biomedical Applications: Drug Delivery Systems
2-amino-N-methylpentanamide has potential applications in the development of drug delivery systems. Its structure can be utilized to create biocompatible linkers for attaching drugs to carriers, such as nanoparticles, which can then be targeted to specific cells or tissues in the body .
Nanotechnology: Optoelectronic Devices
In the field of nanotechnology, 2-amino-N-methylpentanamide can be used to synthesize nanocomposites with unique optical properties. These materials can be applied in the creation of advanced optoelectronic devices, such as sensors and photodetectors .
Material Science: Polymer Synthesis
This compound can play a role in the synthesis of polymers with specific functionalities. For instance, it can be incorporated into polyamides, which are used in a wide range of materials, from textiles to engineering plastics .
Environmental Science: Bioremediation
2-amino-N-methylpentanamide may be involved in the synthesis of enzymes or other molecules that aid in bioremediation processes. These processes are crucial for the detoxification of pollutants in the environment .
Gelation Research: Organogelators
Research has shown that amide compounds derived from amino acids, similar to 2-amino-N-methylpentanamide, can act as organogelators. These substances have the potential to form gels that could be used for drug-loading and release .
Catalysis: Nanozymes
The compound’s potential to be integrated into nanozymes—nanomaterials with enzyme-like properties—can be explored for catalytic applications in chemical reactions, including those relevant to environmental and industrial processes .
作用機序
Mode of Action
It is known that amides, in general, are formed by the reaction of a carboxylic acid with ammonia or an amine . In this reaction, water molecules are split out, and a bond is formed between the nitrogen atom and the carbonyl carbon atom . This could potentially be a part of the interaction of 2-amino-N-methylpentanamide with its targets.
Biochemical Pathways
It is known that the metabolism of amino acids is closely linked to various biochemical pathways . These pathways convert individual amino acids into active compounds, and comprehensive large-scale approaches have brought amino acid sensors and transporters into focus .
Pharmacokinetics
It is known that most amides are solids at room temperature and have higher boiling points than alcohols of similar molar mass . Amides of six or fewer carbon atoms are soluble in water , which could potentially impact the bioavailability of 2-amino-N-methylpentanamide.
Result of Action
It is known that proteins, which are polyamides, are formed by joining amino acids into long chains . In proteins, the amide functional group is called a peptide bond . This suggests that 2-amino-N-methylpentanamide could potentially interact with proteins or influence protein synthesis.
Action Environment
The action, efficacy, and stability of 2-amino-N-methylpentanamide could potentially be influenced by various environmental factors. For instance, the solubility of amides in water could influence their distribution and action in aqueous environments . Additionally, the formation of amides is known to be catalyzed by enzymes in living cells , suggesting that the cellular environment could also play a role in the action of 2-amino-N-methylpentanamide.
特性
IUPAC Name |
2-amino-N-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-3-4-5(7)6(9)8-2/h5H,3-4,7H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPLOFZQPMSMOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[3-Bromo-5-methoxy-4-(3-methylbenzyloxy)-phenyl]-methanol](/img/structure/B1386340.png)
![N-[(tert-butylamino)carbonyl]-3-methylvaline](/img/structure/B1386341.png)


![Methyl 2-[(2-chloropropanoyl)amino]-5,6,7,8-tetra-hydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1386344.png)
![1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine](/img/structure/B1386345.png)



